molecular formula C10H7N3O2S B1482793 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2091690-23-0

2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1482793
CAS No.: 2091690-23-0
M. Wt: 233.25 g/mol
InChI Key: RNVDMUQZUAEYFH-UHFFFAOYSA-N
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Description

2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a high-value pyrazole derivative designed for advanced pharmaceutical and medicinal chemistry research. Pyrazole-based scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The molecular architecture of this compound, featuring a cyano group, a thiophene heterocycle, and a carboxylic acid functional group, makes it a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid moiety allows for further derivatization, such as the formation of amide bonds or salts, which is essential for optimizing drug-like properties and developing structure-activity relationships (SAR) . The incorporation of a thiophene ring, a common feature in many therapeutic agents, can influence the compound's electronic distribution, metabolic stability, and binding affinity to biological targets . Research into analogous pyrazole-containing compounds has demonstrated significant potential in various therapeutic areas. Pyrazole derivatives have been identified as key scaffolds in agents with anti-tumor , antiviral , and anti-inflammatory activities . Furthermore, the specific presence of a nitrile group (CN) can contribute to a molecule's pharmacological profile by engaging in dipole-dipole interactions and hydrogen bonding with enzyme active sites . This compound is intended for use in hit-to-lead optimization campaigns, combinatorial library synthesis, and investigations into new mechanism-of-action studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(4-cyano-3-thiophen-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-3-8-4-13(5-9(14)15)12-10(8)7-1-2-16-6-7/h1-2,4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVDMUQZUAEYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 2091690-23-0
Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. A notable study evaluated several pyrazole compounds against various cancer cell lines, demonstrating promising IC50 values that indicate significant cytotoxicity:

CompoundCell LineIC50 (µg/mL)Reference
Compound 7fA549 (Lung cancer)193.93
Compound 7aHT-29 (Colon cancer)208.58
Compound 7bH460 (Lung cancer)238.14

These results suggest that compounds with similar structures to this compound could exhibit comparable anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been widely studied. In one study, a series of pyrazolo[1,5-a]quinazolines were synthesized and screened for their ability to inhibit inflammation markers:

CompoundIC50 (µM)Mechanism of Action
Compound 13i49.3NF-kB/AP-1 inhibition
Compound 1639.1NF-kB/AP-1 inhibition

The presence of the thiophene ring in the structure is believed to enhance the anti-inflammatory activity, making it a promising candidate for further research in this area .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. A review highlighted various derivatives showing significant activity against bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Reference
Pyrazole AE. coli20
Pyrazole BS. aureus25

These findings suggest that compounds like this compound may possess similar antimicrobial effects due to structural similarities.

Case Studies

A case study involving the synthesis and biological evaluation of related pyrazole compounds revealed that modifications in the substituents significantly affected their biological activities. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer activities compared to their electron-donating counterparts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with pyrazole moieties, such as 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers . The mechanism often involves the modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The presence of the thiophene ring enhances its bioactivity, potentially increasing its efficacy compared to other similar compounds .

Antimicrobial Activity
Another promising application lies in its antimicrobial properties. Research suggests that compounds featuring both pyrazole and thiophene structures demonstrate effective antibacterial and antifungal activities. This could lead to the development of new antibiotics or antifungal agents that are less prone to resistance .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as enhanced thermal stability and mechanical strength. Such materials could find applications in coatings, adhesives, and composites .

Nanotechnology
The integration of this compound into nanomaterials is another area of interest. Its ability to form stable complexes with metal ions can be exploited in the development of nanocomposites for electronic applications or catalysis. The thiophene moiety contributes to the electronic properties of these materials, making them suitable for use in organic electronics .

Agricultural Research

Pesticide Development
The potential use of this compound as a pesticide is under investigation. Its biological activity against various pathogens and pests makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly. The compound's ability to disrupt pest metabolism could lead to innovative solutions for pest control in agriculture .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of cell proliferation in multiple cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains; potential for antibiotic development
Polymer SynthesisSuccessful incorporation into polymer matrices enhancing mechanical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Acetic Acid Derivatives with Heterocyclic Substituents

Substituent Variations
Compound Name Substituents Molecular Weight (g/mol) Functional Groups Notable Properties References
Target Compound 4-CN, 3-thiophen-3-yl 233.25 Pyrazole, cyano, thiophene, acetic acid High electron-withdrawing effects; potential for hydrogen bonding
2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic Acid (5f) 5-furan-2-yl, MIDA-boryl Not reported Pyrazole, MIDA-boryl, furan, acetic acid Boron-containing; may enhance catalytic or medicinal applications
2-(MIDA-Boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic Acid (5g) 4-phenyl, MIDA-boryl Not reported Pyrazole, phenyl, MIDA-boryl, acetic acid Increased lipophilicity due to phenyl group
2-[4-(Biphenyl-4-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic Acid (5h) 4-biphenyl-4-yl, MIDA-boryl Not reported Pyrazole, biphenyl, MIDA-boryl, acetic acid High molecular weight; potential for π-π stacking

Key Observations :

  • The target compound’s thiophene and cyano substituents are unique among these derivatives. Thiophene’s sulfur atom enhances π-electron delocalization, while the cyano group increases acidity of the acetic acid moiety compared to phenyl or MIDA-boryl groups .
  • MIDA-boryl derivatives (e.g., 5f–5h) exhibit distinct reactivity for cross-coupling reactions, unlike the target compound .
Trifluoromethyl and Halogen-Substituted Analogues
Compound Name Substituents Molecular Weight (g/mol) Functional Groups Notable Properties References
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid 4-methyl, 3-CF₃ 294.09 Pyrazole, trifluoromethyl, butanoic acid Enhanced metabolic stability due to CF₃ group
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid 4-CF₃ 222.17 Pyrazole, trifluoromethyl, acetic acid Higher lipophilicity than cyano-substituted analogues
2-(5-Chlorobenzo[b]thiophen-3-yl)acetic Acid 5-Cl, benzo[b]thiophen-3-yl 226.68 Benzo[b]thiophene, chloro, acetic acid Chlorine increases electrophilicity; fused ring system enhances rigidity

Key Observations :

  • Trifluoromethyl (-CF₃) groups (e.g., in ) increase lipophilicity and resistance to oxidative metabolism compared to the target compound’s cyano group.
  • The benzo[b]thiophene derivative () shares a sulfur-containing aromatic system but lacks the pyrazole core, leading to divergent electronic properties.

Pyrazole Derivatives with Extended Pharmacophores

Rhodanine-Thiazolidinone Hybrids
Compound Name Substituents Molecular Weight (g/mol) Functional Groups Notable Properties References
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid 4-phenyl, 3-fluorobenzyloxy, rhodanine-thiazolidinone Not reported Pyrazole, rhodanine, thiazolidinone, acetic acid Potential antimicrobial/antidiabetic activity via thioamide interactions
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid 4-ethoxy-2-methylphenyl, rhodanine-thiazolidinone Not reported Pyrazole, rhodanine, thiazolidinone, acetic acid Extended conjugation may enhance UV absorption

Key Observations :

  • These hybrids incorporate rhodanine-thiazolidinone moieties, which are associated with enzyme inhibition (e.g., aldose reductase) and antimicrobial activity. The target compound lacks this extended pharmacophore, limiting its applicability in similar contexts .

Preparation Methods

Synthesis of Pyrazole Carbaldehydes as Key Intermediates

A reliable method reported involves preparing 3-aryl-1H-pyrazole-4-carbaldehydes, which serve as precursors for further functionalization. The process includes:

  • Condensation of semicarbazide hydrochloride with aryl ketones in the presence of sodium acetate in ethanol/water mixture at elevated temperatures (~90 °C) to form hydrazine carboxamide intermediates.
  • Subsequent Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide at low temperature (0 °C initially, then heated to 65 °C) to cyclize and form pyrazole carbaldehydes, with elimination of ammonia and carbon dioxide.
  • The crude pyrazole carbaldehydes are obtained pure by extraction and used directly for the next step without further purification.

This method yields a variety of pyrazole carbaldehydes suitable for condensation with cyanoacetic acid derivatives.

Condensation with Cyanoacetic Acid to Form 2-Cyano-3-(3-aryl-1H-pyrazol-4-yl)acrylic Acids

The key step to introduce the cyano group and form the acrylic acid framework involves:

  • Reacting the pyrazole-4-carbaldehyde intermediate with cyanoacetic acid in anhydrous acetonitrile.
  • Using a catalytic amount of piperidine to facilitate the Knoevenagel condensation.
  • Heating the mixture under reflux at 90 °C for about 8 hours.
  • Upon completion, the product precipitates out and is isolated by filtration, washing, and drying, yielding the target 2-cyano-3-(3-aryl-1H-pyrazol-4-yl)acrylic acids in good purity and yield (e.g., 76.6% yield reported for a phenyl derivative).

This approach is adaptable for thiophene-substituted pyrazoles by using the corresponding thiophene carbaldehyde intermediates.

Synthesis of Thiophene Acetic Acid Derivatives

The preparation of thiophene acetic acid, a key component for the target compound, can be achieved via:

  • Starting from thiophene, chlorination to form 2-chlorothiophene under controlled temperature conditions using t-butyl hypochlorite.
  • Subsequent reaction with diethyl malonate derivatives to form 2-(2-thienyl) diethyl malonate.
  • Hydrolysis and saponification under reflux with caustic soda and phase transfer catalysts (e.g., hexadecylpyridinium chloride) to yield 2-thiophene acetic acid.
  • Acidification and crystallization steps to isolate the product with high purity (up to 99.2% by HPLC) and good overall yield (~90% over two steps).

This method provides a robust route to thiophene acetic acid intermediates for further coupling with pyrazole derivatives.

Coupling of Pyrazole and Thiophene Units

While direct examples of coupling 4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl units to acetic acid are limited, analogous methods involve:

  • Formation of pyrazole rings substituted with thiophene via reactions of hydrazine derivatives with thiophene-containing ketones or aldehydes.
  • Use of palladium-catalyzed cross-coupling reactions to attach thiophene moieties to pyrazole cores when necessary.
  • Subsequent functionalization of the pyrazole-thiophene intermediate with cyanoacetic acid or related reagents to introduce the cyanoacetic acid functionality.

Comparative Data Table of Key Synthetic Steps

Step Reagents & Conditions Product Type Yield / Purity Notes
Pyrazole carbaldehyde synthesis Semicarbazide HCl + aryl ketone, NaOAc, EtOH/H2O, 90 °C; Vilsmeier-Haack (POCl3, DMF) 3-aryl-1H-pyrazole-4-carbaldehyde High purity (LC-MS, TLC) Intermediate for condensation
Knoevenagel condensation Pyrazole carbaldehyde + cyanoacetic acid, piperidine, reflux in CH3CN, 8 h 2-cyano-3-(3-aryl-1H-pyrazol-4-yl) acrylic acid ~76% yield (phenyl example) Product precipitates, easy isolation
Thiophene acetic acid synthesis Thiophene chlorination (t-butyl hypochlorite), reaction with diethyl malonate, saponification with NaOH, acidification 2-thiophene acetic acid 90% yield (two-step), 99.2% purity Phase transfer catalyst used
Pyrazole-thiophene coupling Hydrazine derivatives + thiophene ketones/aldehydes; Pd-catalyzed cross-coupling (if needed) Thiophene-substituted pyrazoles Variable Enables thiophene incorporation

Research Findings and Optimization Notes

  • The Vilsmeier-Haack reaction is critical for efficient cyclization to pyrazole carbaldehydes, with temperature control and reaction time influencing purity and yield.
  • Piperidine-catalyzed Knoevenagel condensation with cyanoacetic acid proceeds smoothly in refluxing acetonitrile, yielding crystalline products that simplify purification.
  • The use of phase transfer catalysts and controlled addition rates during saponification improves yield and purity of thiophene acetic acid intermediates.
  • Cross-coupling methods allow for modular introduction of thiophene rings, expanding the scope of pyrazole derivatives accessible for further functionalization.
  • Purification typically involves crystallization and vacuum drying to achieve high purity suitable for further synthetic or application purposes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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